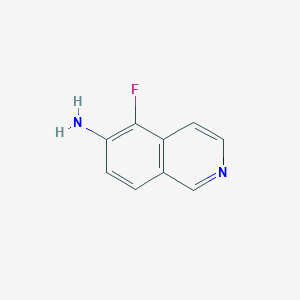

5-Fluoroisoquinolin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoroisoquinolin-6-amine: is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heterocyclic compounds that are widely found in natural alkaloids and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the coupling of a boron reagent with a halogenated isoquinoline under palladium catalysis . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like dimethylformamide, at elevated temperatures.

Industrial Production Methods: Industrial production of 5-Fluoroisoquinolin-6-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroisoquinolin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various substituted isoquinolines and quinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry Applications

5-Fluoroisoquinolin-6-amine has been investigated for its role in developing novel therapeutic agents targeting various diseases. Its structural properties allow it to interact with biological targets effectively.

1.1. Protein Kinase Inhibition

Research indicates that compounds similar to this compound can inhibit protein kinases, which are crucial in regulating cellular processes. These inhibitors have potential applications in treating cancers and metabolic disorders by modulating pathways involved in cell growth and inflammation .

1.2. Enzyme Inhibition

Studies highlight the compound's efficacy as an enzyme inhibitor, particularly targeting factors involved in diabetic macular edema and other vascular conditions. This inhibition can lead to therapeutic benefits in treating diabetic retinopathy and related complications .

Antitumor Activity

The antitumor potential of this compound has been demonstrated through various preclinical studies:

2.1. In Vivo Studies

In xenograft models, the compound exhibited significant tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. The mechanism appears to involve inducing apoptosis in cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.

2.2. Case Study: Breast Cancer Treatment

A notable case study evaluated the anticancer effects of this compound in breast cancer models. The results indicated significant apoptosis induction in malignant cells, suggesting its potential as a targeted therapy with minimal side effects on healthy tissue.

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation, which is critical for treating autoimmune diseases.

3.1. Mechanism of Action

Research suggests that this compound may modulate cyclic adenosine monophosphate (cAMP) levels, which play a vital role in inflammatory pathways. This modulation can lead to decreased inflammatory responses, particularly in models of induced arthritis .

3.2. Case Study: Autoimmune Disease Treatment

A study involving mouse models of rheumatoid arthritis demonstrated that derivatives of this compound could significantly reduce disease severity when administered at optimized doses, highlighting its therapeutic potential in autoimmune conditions .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies reveal favorable bioavailability for compounds related to this compound:

| Compound | Oral Bioavailability (%) |

|---|---|

| Related Compound A | 48% |

| Related Compound B | 32% |

These findings suggest that this compound could be developed as an effective oral therapeutic agent, enhancing its applicability in clinical settings .

Mechanism of Action

The mechanism of action of 5-Fluoroisoquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. This can lead to the inhibition or activation of specific proteins, resulting in therapeutic effects .

Comparison with Similar Compounds

- 4-Fluoroisoquinolin-5-amine

- 6-Fluoroisoquinolin-5-amine

- 7-Fluoroisoquinolin-5-amine

Comparison: 5-Fluoroisoquinolin-6-amine is unique due to the position of the fluorine atom on the isoquinoline ring. This specific positioning can influence its chemical reactivity and biological activity compared to other fluorinated isoquinolines. For example, the 5-fluoro derivative has shown strong activity against certain cancer cell lines, highlighting its potential as a therapeutic agent .

Biological Activity

5-Fluoroisoquinolin-6-amine is a fluorinated derivative of isoquinoline, a compound class known for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine atom at the 5-position enhances the compound's lipophilicity and electronic properties, which can influence its binding affinity and selectivity towards biological targets.

- Enzyme Inhibition : Similar compounds have been shown to act as enzyme inhibitors by binding to active sites and preventing substrate interaction. For instance, isoquinoline derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

- Receptor Modulation : The compound may also modulate receptor functions, impacting signaling pathways involved in cell proliferation and survival. This is particularly relevant in cancer biology, where receptor tyrosine kinases (RTKs) are frequently targeted .

Structure-Activity Relationships (SAR)

The position and nature of substituents on the isoquinoline scaffold significantly affect the biological activity of these compounds. Research has demonstrated that:

- Fluorine Substitution : The presence of fluorine at the 5-position increases the antiproliferative activity against various cancer cell lines. For example, modifications at this position have been linked to enhanced efficacy in inhibiting tumor growth compared to non-fluorinated analogs .

- Positioning of Functional Groups : Studies indicate that electron-donating groups at specific positions can improve activity. For instance, substituents at the ortho or para positions relative to the amine group have shown promising results in enhancing biological responses .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound | Activity Type | IC50 (µM) | Target/Mechanism |

|---|---|---|---|

| This compound | Antiproliferative | 0.5 - 1.0 | Inhibits cancer cell proliferation |

| Analog with Cl at 5-position | Anticancer | 1.2 - 2.0 | COX inhibition |

| Analog with methoxy group | Antiproliferative | 0.4 - 0.8 | EGFR inhibition |

| Analog with phenyl group | Anti-inflammatory | >10 | COX-2 inhibition |

Case Studies

- Anticancer Activity : A study investigated the antiproliferative effects of various isoquinoline derivatives, including this compound, against non-small cell lung cancer (NSCLC) cell lines. The compound exhibited significant growth inhibition compared to control treatments, highlighting its potential as a lead compound for further development .

- Inflammation Models : In vivo studies demonstrated that compounds similar to this compound significantly reduced inflammatory markers in animal models. The mechanism was linked to the inhibition of COX enzymes and modulation of nitric oxide synthase (iNOS) pathways .

- Neuroprotective Effects : Research has also explored the effects of this compound on cerebral blood flow in rat models, where it was found to enhance blood flow significantly compared to standard treatments like fasudil hydrochloride .

Properties

CAS No. |

1432754-47-6 |

|---|---|

Molecular Formula |

C9H7FN2 |

Molecular Weight |

162.16 g/mol |

IUPAC Name |

5-fluoroisoquinolin-6-amine |

InChI |

InChI=1S/C9H7FN2/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H,11H2 |

InChI Key |

MWIHYUHOVCEBFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.